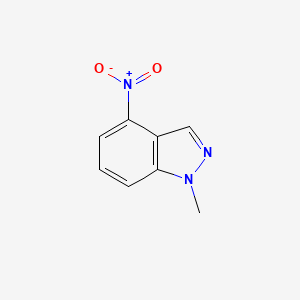

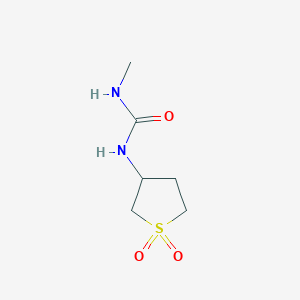

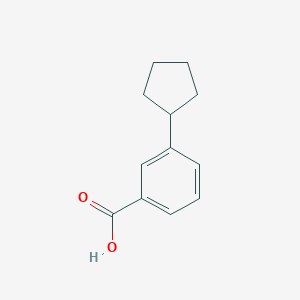

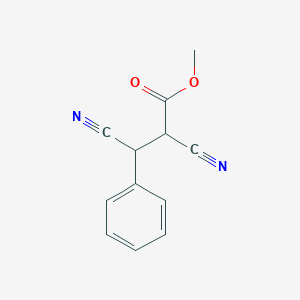

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide, commonly referred to as NMFC, is a small molecule that has been studied for its potential in various scientific applications. NMFC has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for its use in laboratory experiments. Additionally, potential future directions for NMFC research will be discussed.

Applications De Recherche Scientifique

Synthesis and Structural Features of c-Met Inhibitors

N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, structurally similar to the compound of interest, has been studied for its c-Met inhibitory properties. The compound showcases distinct structural features like '5 atoms regulation' and a long chain capable of forming hydrogen bonds, crucial for c-Met inhibition. A rapid and high yield synthetic route for this compound was established, optimizing it through reduction and nucleophilic substitution reactions. This research contributes to the understanding of the synthesis and structural significance in the development of c-Met inhibitors (Chu et al., 2021).

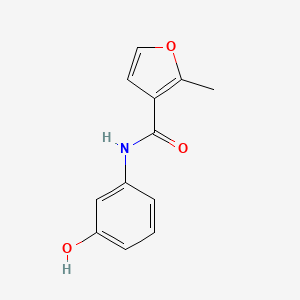

Antimicrobial Activities of Related Compounds

Studies on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, compounds with a resemblance to the compound of interest, have demonstrated significant antibacterial and antimycobacterial activities. Some compounds in this series showed activities comparable or higher than standard drugs like ampicillin or rifampicin against various bacterial strains and Mycobacterium tuberculosis. This indicates the potential of structurally similar compounds in antimicrobial applications (Goněc et al., 2015).

Bioactivity of Ring-Substituted Carboxanilides

Research involving ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, structurally related to the compound of interest, revealed significant activities related to inhibition of photosynthetic electron transport and antimicrobial properties. These compounds were tested against various Staphylococcus strains and mycobacterial species, demonstrating the importance of structure-activity relationships in designing compounds with desired bioactive properties (Kos et al., 2013).

Mécanisme D'action

Mode of Action

It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving binding to specific receptors or enzymes, leading to changes in cellular processes . More research is required to provide a detailed explanation of its interaction with its targets and any resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how N-(3-HYDROXYPHENYL)-2-METHYL-3-FURAMIDE interacts with its targets and exerts its effects.

Propriétés

IUPAC Name |

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFXYSCKNZGIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358108 |

Source

|

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

CAS RN |

423729-51-5 |

Source

|

| Record name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)

![4'-Bromo-[1,1'-biphenyl]-4-amine](/img/structure/B1347636.png)